(3-Isobutoxyphenyl)methanamine hydrochloride
Description
(3-Isobutoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by an isobutoxy group (-OCH2CH(CH3)2) at the 3-position of the phenyl ring and a primary amine functional group (-CH2NH2) linked to the aromatic core.
Properties
IUPAC Name |
[3-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-4-10(6-11)7-12;/h3-6,9H,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDYUBHHKQEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672607 | |
| Record name | 1-[3-(2-Methylpropoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-39-6 | |
| Record name | 1-[3-(2-Methylpropoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2-methylpropoxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3-Isobutoxyphenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of an isobutoxy group attached to a phenyl ring, with a methanamine moiety. Its molecular formula can be represented as CHClN, and it possesses a molecular weight of approximately 215.73 g/mol.
Research indicates that this compound interacts with various biological targets, influencing multiple biochemical pathways. It exhibits significant inhibitory effects on certain enzymes, which can lead to altered cellular functions and gene expression.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting the proliferation of cancer cells. For instance, studies have demonstrated its ability to reduce the viability of HepG2 hepatocellular carcinoma cells through enzyme inhibition.
- Antioxidant Activity : It has been noted for its antioxidant properties, which contribute to its protective effects against oxidative stress in cellular models. This activity is crucial in mitigating damage associated with various diseases, including cancer and neurodegenerative disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it undergoes hepatic metabolism, primarily facilitated by cytochrome P450 enzymes. This metabolic pathway influences its bioavailability and therapeutic efficacy.
In Vitro Studies
In vitro studies have highlighted the compound's potential in reducing cell proliferation in cancer cell lines. For example:
- HepG2 Cells : The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Cell Signaling Pathways : It was observed to modulate key signaling pathways involved in cell survival and apoptosis, further supporting its role in cancer therapy.
In Vivo Studies
Animal models have been employed to assess the efficacy and safety of this compound:
- Tumor Growth Inhibition : In vivo studies showed significant inhibition of tumor growth in xenograft models when treated with this compound, suggesting its potential as a therapeutic agent against tumors.
- Neuroprotective Effects : Preliminary findings indicate that it may also offer neuroprotective benefits by reducing inflammation and oxidative stress in models of neurodegeneration.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Cell Viability Reduction | Decreased proliferation in HepG2 | |
| Antioxidant Activity | Protection against oxidative stress | |
| Tumor Growth Inhibition | Significant reduction in tumor size | |
| Neuroprotective Effects | Reduced inflammation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Molecular Properties
The following table summarizes key structural and physicochemical differences between (3-Isobutoxyphenyl)methanamine hydrochloride and related compounds:
Key Observations:
- Electronic Effects : The 4-methylsulfinyl group in compound 2k introduces strong polarity, enhancing solubility in polar solvents compared to the lipophilic isobutoxy group in the target compound .
- Thermal Stability : Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show high melting points (~268°C), suggesting superior stability under industrial processing conditions compared to phenyl-based analogs .
Preparation Methods
Step 1: Alkylation of 3-Hydroxybenzonitrile
- Reaction : 3-Hydroxybenzonitrile is reacted with isobutyl bromide in the presence of a weak base to form 3-isobutoxybenzonitrile.
- Reagents and Conditions :
- Alkyl halide: Isobutyl bromide
- Base: Potassium carbonate (K2CO3) or tertiary amines (e.g., triethylamine)
- Solvent: Protic solvents compatible with base (e.g., acetone, acetonitrile)
- Temperature: Ambient to moderate heating
- Mechanism : Nucleophilic substitution where the phenolic hydroxyl group is alkylated by the alkyl halide.
Step 2: Reduction of 3-Isobutoxybenzonitrile to (3-Isobutoxyphenyl)methanamine
- Reaction : The nitrile group is reduced to a primary amine.
- Methods :
- Catalytic Hydrogenation :
- Catalyst: Pd/C (5% or 10%), Pt, Raney Nickel, or Ni
- Conditions: Neutral or acidic medium
- Solvents: Aprotic polar solvents (e.g., acetonitrile, dimethylformamide) or non-polar solvents (e.g., toluene)
- Temperature: Ambient to 100°C, often ambient to 70°C preferred
- Hydride Reduction :
- Reagents: Lithium aluminum hydride (LiAlH4), sodium bis(2-methoxyethoxy)aluminum hydride, or sodium borohydride (NaBH4)
- Solvents: Ether solvents such as tetrahydrofuran (THF)
- Catalytic Hydrogenation :
- Notes : Hydrogenation is preferred industrially due to cleaner reaction profiles and easier work-up.
Step 3: Formation of Hydrochloride Salt
- The free amine is treated with hydrochloric acid to form this compound.
- This step improves the compound’s stability and crystallinity, facilitating purification and handling.
Alternative Synthetic Insights from Related Patents
A recent European patent (EP3351532A1) describing the preparation of related compounds (e.g., pimavanserin intermediates) provides additional insights:
- The amine intermediate (4-isobutoxybenzylamine, structurally similar to 3-isobutoxyphenylmethanamine) is prepared by reduction of the corresponding nitrile via hydrogenation with Pd/C catalyst under neutral or acidic conditions.
- The amine hydrochloride salt is often isolated for subsequent reactions.
- Carbonyldiimidazole (CDI) is used as an acylation agent in related synthetic sequences, indicating the compatibility of this compound with further functionalization steps.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation | 3-Hydroxybenzonitrile | Isobutyl bromide, K2CO3, protic solvent | 3-Isobutoxybenzonitrile | Nucleophilic substitution |
| 2 | Reduction | 3-Isobutoxybenzonitrile | Pd/C catalyst, H2, aprotic solvent, neutral/acidic | (3-Isobutoxyphenyl)methanamine | Catalytic hydrogenation preferred |
| 3 | Salt formation | (3-Isobutoxyphenyl)methanamine | HCl (aqueous or gas) | This compound | Enhances stability and handling |
Q & A
Basic Question: What are the optimal synthetic routes for (3-Isobutoxyphenyl)methanamine hydrochloride, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves reductive amination of 3-isobutoxybenzaldehyde with ammonia or amine precursors under hydrogenation conditions. Key steps include:
- Starting Material Preparation : Use 3-isobutoxybenzaldehyde (synthesized via Williamson etherification of 3-hydroxybenzaldehyde with isobutyl bromide).
- Reductive Amination : Employ sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) in methanol/THF at 40–60°C for 12–24 hours .
- Purification : Recrystallization from ethanol/diethyl ether mixtures removes unreacted aldehydes and salts. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic peaks: δ 1.0 ppm for isobutyl -CH3, δ 3.8 ppm for methanamine -CH2NH2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
